1-Iodo-2-methoxy-2-methylpropane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-iodo-2-methoxy-2-methylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11IO/c1-5(2,4-6)7-3/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNXSSDLTFUQGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CI)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901301604 | |
| Record name | 1-Iodo-2-methoxy-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19752-22-8 | |
| Record name | 1-Iodo-2-methoxy-2-methylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19752-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Iodo-2-methoxy-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Iodo 2 Methoxy 2 Methylpropane
Regioselective and Stereoselective Iodination Strategies
Achieving the desired regioselectivity in the iodination of the 2-methoxy-2-methylpropane moiety is a critical step. This ensures the iodine atom is placed at the primary carbon, avoiding rearrangement products.
Direct iodination of alkanes is often challenging due to the low reactivity of C-H bonds and the reversible nature of the reaction. unacademy.com However, specific methods have been developed to overcome these hurdles. For instance, the use of a mixture of red phosphorus and iodine can be employed to generate phosphorus(III) iodide in situ, which then reacts with a suitable precursor like neopentyl alcohol to form neopentyl iodide. libretexts.org Another approach involves the reaction of neopentyl alcohol with triphenyl phosphite (B83602) and methyl iodide, which can yield neopentyl iodide in good yields. orgsyn.orgwikipedia.org
A notable method for the regioselective oxyiodination of aromatic compounds, which can be conceptually adapted, uses potassium iodide (KI) and Oxone® as an oxidant in methanol (B129727). erowid.org This system generates hypoiodous acid, a reactive electrophile that can selectively iodinate activated positions. erowid.org While not a direct iodination of an alkane, this highlights the use of in situ generated iodine species for selective functionalization.
Halogen exchange, particularly the Finkelstein reaction, is a cornerstone for the synthesis of iodoalkanes from their corresponding chloro- or bromo-analogs. manac-inc.co.jpmanac-inc.co.jpwikipedia.org This S_N2 reaction is typically driven to completion by using an excess of a soluble iodide salt, like sodium iodide in acetone, which precipitates the less soluble sodium chloride or bromide. wikipedia.org
For the synthesis of 1-iodo-2-methoxy-2-methylpropane, a precursor such as 1-chloro-2-methoxy-2-methylpropane or 1-bromo-2-methoxy-2-methylpropane (B11694) would be required. The reaction works best with primary alkyl halides, which aligns with the structure of the desired product. wikipedia.orgmasterorganicchemistry.com The use of catalysts like copper(I) iodide in combination with diamine ligands has been shown to facilitate halogen exchange in less reactive systems, such as aromatic halides, and could potentially be adapted for challenging alkyl halide exchanges. wikipedia.org
Table 1: Comparison of Iodination Methods
| Method | Reagents | Substrate | Key Features |
|---|---|---|---|
| In situ Phosphorus(III) Iodide | Red Phosphorus, Iodine | Neopentyl Alcohol | In situ generation of the iodinating agent. libretexts.org |
| Triphenyl Phosphite/Methyl Iodide | P(OPh)₃, CH₃I | Neopentyl Alcohol | Good yields for sterically hindered alcohols. orgsyn.orgwikipedia.org |
| Finkelstein Reaction | NaI in Acetone | 1-Chloro/Bromo-2-methoxy-2-methylpropane | Driven by precipitation of NaCl/NaBr. wikipedia.org |
Etherification Routes for the Methoxy-Methylpropane Moiety
The formation of the ether linkage is another crucial aspect of the synthesis.
The Williamson ether synthesis is a classic and versatile method for preparing ethers via an S_N2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.combyjus.com To synthesize 2-methoxy-2-methylpropane (methyl tert-butyl ether, MTBE), which is a related structure, one could react sodium methoxide (B1231860) with tert-butyl chloride. However, due to the tertiary nature of the alkyl halide, elimination would be a significant competing reaction. masterorganicchemistry.com A more effective approach for synthesizing MTBE is to use a primary alkyl halide and a tertiary alkoxide. For instance, reacting methyl iodide with potassium tert-butoxide would favor the desired substitution product. chemicalbook.comyoutube.com
In the context of this compound, a two-step approach would be necessary. First, the ether could be formed, for example, by reacting neopentyl alcohol with a methylating agent, followed by iodination, or by reacting neopentyl iodide with a methoxide source.
The direct alkylation of alcohols presents another route to the ether moiety. This can be achieved by reacting an alcohol with an alkyl halide or sulfonate. youtube.com For example, neopentyl alcohol could be deprotonated with a strong base like sodium hydride to form the corresponding alkoxide, which can then be reacted with a methylating agent such as methyl iodide or dimethyl sulfate. masterorganicchemistry.com
Industrially, MTBE is often produced by the reaction of methanol and isobutylene (B52900) in the presence of an acid catalyst, such as an acid ion exchange resin. wikipedia.orggoogle.comgoogle.com This method, however, is specific to the synthesis of MTBE and not directly applicable to the synthesis of the neopentyl ether structure in this compound.
Table 2: Etherification Strategies
| Method | Reactants | Product Moiety | Key Considerations |
|---|---|---|---|
| Williamson Ether Synthesis | Methyl Iodide + Potassium tert-butoxide | 2-Methoxy-2-methylpropane | Favors primary alkyl halide to avoid elimination. chemicalbook.comyoutube.com |
| Alcohol Alkylation | Neopentyl alcohol + Methylating Agent | Methoxy-neopentyl group | Requires a strong base to form the alkoxide. masterorganicchemistry.com |
| Catalytic Etherification | Methanol + Isobutylene | 2-Methoxy-2-methylpropane | Industrial process for MTBE. wikipedia.orggoogle.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, several strategies can be employed.
One key aspect is the use of less hazardous reagents. For example, replacing highly toxic methyl iodide with a less toxic methylating agent like dimethyl carbonate, which is considered a green reagent, would be a significant improvement. Another principle is the use of catalytic reactions over stoichiometric ones. The use of acid ion exchange resins as catalysts in etherification is an example of this, as the catalyst can be recycled. google.comgoogle.com
Furthermore, developing solvent-free or aqueous-based reaction systems can reduce the environmental impact. For instance, an efficient method for the synthesis of (E)-β-iodo vinylsulfones has been developed using water as the solvent at room temperature, which is a fast, operationally simple, and environmentally benign process. rsc.org Exploring similar aqueous conditions for the synthesis of this compound could be a promising area of research. The use of phase-transfer catalysts can also facilitate reactions in biphasic systems, reducing the need for large quantities of organic solvents.
Solvent-Free and Catalytic Systems
While specific solvent-free or catalytic systems for the direct synthesis of this compound are not extensively documented in publicly available literature, general principles in green chemistry point towards the desirability of such methods. The chemical industry is increasingly focused on reducing solvent waste and employing catalysts to lower reaction energy barriers and improve selectivity. tudelft.nl
For the formation of the ether linkage, catalytic methods for Williamson-type reactions are being explored, though often for more complex molecules. For the iodination step, the use of phosphorus(III) iodide generated in situ from red phosphorus and iodine is a common method for converting alcohols to iodoalkanes. docbrown.info Adapting such methods to a solvent-free or catalytically driven process for this compound would be a significant advancement.
A potential catalytic approach could involve a bifunctional catalyst that facilitates both the etherification and iodination in a one-pot synthesis, thereby reducing workup steps and solvent usage. Research into such specific catalytic systems for this compound is an area ripe for exploration.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction in converting reactants to the desired product. mdpi.comyoutube.com The ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.
Let's consider a plausible two-step synthesis of this compound to analyze its atom economy. A possible route involves the reaction of 2-methylpropene with methanol and an iodine source in the presence of an oxidizing agent. A more traditional approach, however, might involve the Williamson ether synthesis followed by iodination, or vice-versa.
For instance, the reaction of sodium methoxide with 1-iodo-2-methylpropane (B147064) would be a direct application of the Williamson ether synthesis. masterorganicchemistry.comyoutube.com
Reaction: CH₃ONa + (CH₃)₂CHCH₂I → (CH₃)₂CHCH₂OCH₃ + NaI
To calculate the theoretical atom economy for this reaction, we would use the following formula:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Sodium Methoxide | CH₃ONa | 54.02 |
| 1-Iodo-2-methylpropane | C₄H₉I | 184.02 |
| Total Reactants | 238.04 | |
| 1-Methoxy-2-methylpropane | C₅H₁₂O | 88.15 |
| Sodium Iodide | NaI | 149.89 |
In this hypothetical synthesis of the parent ether, the atom economy would be:
Atom Economy = (88.15 / 238.04) x 100% ≈ 37.0%
This calculation demonstrates a significant portion of the reactant atoms ending up in the byproduct, sodium iodide. Improving atom economy would necessitate a different synthetic approach, such as an addition reaction where all reactant atoms are incorporated into the final product.
Reaction efficiency is another critical factor, encompassing not only the reaction yield but also energy consumption and the environmental impact of solvents and reagents. researchgate.net High-efficiency reactions are characterized by high yields, mild reaction conditions, and the use of recyclable catalysts and benign solvents.
Radiosynthesis and Isotopic Labeling of this compound for Mechanistic Probing
The introduction of isotopic labels into a molecule is a powerful tool for elucidating reaction mechanisms and for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov While no specific studies on the radiosynthesis of this compound are available, research on structurally similar compounds provides insights into potential labeling strategies.
For example, the radiosynthesis of 1-iodo-2-[¹¹C]methylpropane has been reported. nih.govresearchgate.net This was achieved with a radiochemical yield of 25 ± 7% (decay-corrected) and a radiochemical purity of 78 ± 7%. nih.govresearchgate.net This suggests that a similar strategy could potentially be employed to introduce a carbon-11 (B1219553) label into the methoxy (B1213986) group or the propane (B168953) backbone of this compound.
The following table summarizes the findings for the radiosynthesis of the related compound, 1-iodo-2-[¹¹C]methylpropane:
| Parameter | Value | Reference |
| Radiochemical Yield | 25 ± 7% (d.c.) | nih.gov, researchgate.net |
| Radiochemical Purity | 78 ± 7% (d.c.) | nih.gov, researchgate.net |
Furthermore, studies on radiofluorination using iodonium (B1229267) ylides highlight the reactivity of halogenated precursors in isotopic labeling. nih.gov The use of radioiodine isotopes, such as ¹²³I, ¹²⁴I, or ¹³¹I, is also a common strategy in radiopharmaceutical chemistry. A potential route for the radiosynthesis of radioiodinated this compound could involve a halide exchange reaction, where a different halogen is replaced by a radioiodine isotope. The Finkelstein reaction, for example, utilizes the exchange of a halide for iodide. vedantu.com
Isotopically labeled this compound could be used to probe the mechanisms of its formation and subsequent reactions. For instance, by labeling the oxygen of the methoxy group with ¹⁸O, one could trace its path in ether cleavage reactions. Similarly, labeling a specific carbon atom with ¹³C or ¹⁴C would allow for the detailed study of rearrangement or substitution reactions.
Reaction Mechanisms and Chemical Reactivity of 1 Iodo 2 Methoxy 2 Methylpropane
Cleavage Reactions of the Methoxy (B1213986) Ether Moiety
Ethers are generally unreactive, which is why they are often used as solvents. libretexts.orgpressbooks.pub Their most significant reaction is cleavage by strong acids, such as hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.comopenstax.org
The cleavage of an ether bond requires a strong acid to protonate the ether oxygen. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org This initial protonation step converts the poor leaving group (alkoxide, -OR) into a good leaving group (an alcohol, -ROH). masterorganicchemistry.comstackexchange.com
The mechanism proceeds as follows:
Protonation: The ether oxygen of 1-Iodo-2-methoxy-2-methylpropane is protonated by a strong acid like HI, forming an oxonium ion. youtube.comlibretexts.org
Nucleophilic Attack: The iodide ion (I⁻), a good nucleophile, then attacks one of the adjacent carbon atoms, displacing the alcohol and cleaving the C-O bond. masterorganicchemistry.com
The pathway of the nucleophilic attack following protonation depends on the structure of the groups attached to the ether oxygen. libretexts.orgpressbooks.pubmasterorganicchemistry.com In this compound, the methoxy group is bonded to a tertiary carbon.
Cleavage of ethers with a tertiary alkyl group proceeds via an Sₙ1 mechanism . libretexts.orgstackexchange.comlongdom.org After the ether oxygen is protonated, the C-O bond to the tertiary carbon breaks to form a relatively stable tertiary carbocation and methanol (B129727). pressbooks.pubyoutube.comlibretexts.org The stable tertiary carbocation is then rapidly attacked by the iodide nucleophile.
Sₙ1 Pathway (Favored): (CH₃)₂C(OCH₃)CH₂I + HI → [(CH₃)₂C(O⁺HCH₃)CH₂I] + I⁻ (Protonation) [(CH₃)₂C(O⁺HCH₃)CH₂I] → (CH₃)₂C⁺CH₂I + CH₃OH (Formation of tertiary carbocation - Sₙ1 rate-determining step) (CH₃)₂C⁺CH₂I + I⁻ → (CH₃)₂C(I)CH₂I (Nucleophilic attack on carbocation)
An Sₙ2 mechanism at the tertiary carbon is not feasible due to severe steric hindrance, which prevents the backside attack by the nucleophile. libretexts.orgpressbooks.pub If the ether were bonded to a methyl or primary carbon, the cleavage would instead proceed via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon. pressbooks.pubmasterorganicchemistry.com In this molecule, the cleavage occurs exclusively at the tertiary C-O bond via the Sₙ1 pathway because of the stability of the resulting carbocation. libretexts.orgstackexchange.com
Elimination Reactions
Elimination reactions involving this compound are constrained by its neopentyl-like structure. The absence of hydrogen atoms on the β-carbon atom makes certain standard elimination pathways impossible.
The two primary mechanisms for elimination reactions are the unimolecular (E1) and bimolecular (E2) pathways. Their applicability to this compound is determined by the substrate's structure.
The E2 mechanism proceeds in a single, concerted step requiring a strong base to abstract a proton from a carbon adjacent (β-position) to the leaving group. In the case of this compound, the β-carbon is a quaternary center bonded to three methyl groups and a methoxy group, and crucially, has no hydrogen atoms. Consequently, a standard E2 elimination reaction is not possible for this compound.
The E1 mechanism , however, provides a viable pathway for elimination. This mechanism involves two steps: the formation of a carbocation intermediate followed by the removal of a proton by a weak base. ksu.edu.sa For this compound, the initial step would be the slow departure of the iodide leaving group to form a highly unstable primary carbocation.
Due to the instability of this primary carbocation, it is highly prone to undergo a rapid Wagner-Meerwein rearrangement . A 1,2-methyl shift will occur, transforming the unstable primary carbocation into a much more stable tertiary carbocation.
Once the stable tertiary carbocation is formed, a weak base (such as the solvent) can abstract a proton from an adjacent carbon to form a double bond. Elimination from this rearranged intermediate can lead to two possible alkene products, with the major product typically being the more substituted and stable alkene, in accordance with Zaitsev's Rule . ksu.edu.samasterorganicchemistry.com
Elimination reactions are often in competition with nucleophilic substitution reactions (SN1 and SN2). libretexts.org The structural features of this compound and the reaction conditions determine the dominant pathway.
SN2 vs. E2: Strong bases, which are required for the E2 pathway, are also often strong nucleophiles, which would favor the SN2 pathway. libretexts.org However, the significant steric hindrance at the α-carbon caused by the bulky t-butyl group effectively blocks backside attack by a nucleophile, making the SN2 reaction extremely slow or non-existent for this compound. Since the E2 pathway is also impossible, reactions with strong bases/nucleophiles are generally very slow.
SN1 vs. E1: In polar protic solvents and with weak bases/nucleophiles, the reaction will proceed through the carbocation intermediate described above. libretexts.org This intermediate can then either be attacked by a nucleophile (SN1) or lose a proton (E1). youtube.com The SN1 and E1 pathways are therefore in direct competition. ksu.edu.samasterorganicchemistry.com
Several factors influence the ratio of substitution to elimination products:
Basicity of the Nucleophile: While SN1/E1 reactions proceed with weak bases, a stronger base will favor the E1 pathway over SN1.
Temperature: An increase in temperature generally favors elimination over substitution. masterorganicchemistry.comyoutube.com Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures.
The table below summarizes the factors influencing the competition between substitution and elimination for this compound.
| Factor | Influence on SN1/E1 Competition | Rationale |
| Base Strength | Stronger bases favor E1 | A stronger base is more effective at abstracting a proton from the carbocation intermediate. |
| Temperature | Higher temperatures favor E1 masterorganicchemistry.comyoutube.com | Elimination has a higher activation energy and is entropically favored. |
| Solvent | Good ionizing solvents (polar protic) are required for the initial carbocation formation for both pathways. libretexts.org | Stabilizes the carbocation intermediate, facilitating both SN1 and E1 reactions. |
Radical Reactions of the C-I Bond in this compound
The carbon-iodine bond in alkyl iodides is relatively weak, making it susceptible to reactions involving radical intermediates.
The C-I bond can be cleaved homolytically, where the two electrons in the bond are distributed equally between the carbon and iodine atoms. This process can be initiated by heat or ultraviolet (UV) light, generating a primary neopentyl-type carbon radical and an iodine radical.
The resulting carbon-centered radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as hydrogen abstraction or addition to multiple bonds.
Radical generation from this compound can also be achieved through single-electron transfer (SET) processes. nih.govrsc.org In a SET mechanism, an electron donor (a chemical reductant or an electrode) transfers a single electron to the alkyl iodide. This forms a radical anion, which rapidly fragments, breaking the C-I bond to yield the carbon-centered radical and an iodide anion.
Advances in frustrated Lewis pair (FLP) chemistry have demonstrated that SET from a Lewis base to a Lewis acid can generate radical pairs capable of activating substrates. rsc.org This principle can be extended to the activation of alkyl halides.
Another method for generating radicals from alkyl iodides is through radical chain reactions, such as degenerative iodine transfer or xanthate transfer (XAT). While specific studies on this compound are not prevalent, the general principle of XAT involves the reaction of the alkyl iodide with a xanthate to form a new C-S bond and generate a radical intermediate under specific initiation conditions.
Electrochemical methods offer a powerful tool for the generation of radicals from alkyl halides. nih.gov In the context of this compound, cathodic reduction can be used to activate the C-I bond. By applying a suitable potential at the cathode, an electron can be transferred to the molecule. This process, analogous to chemical SET, results in the formation of the radical anion, which then cleaves to produce the desired carbon-centered radical and iodide ion. nih.gov This electrochemical approach allows for controlled generation of radicals, avoiding the use of chemical reagents.
Organometallic Transformations Involving this compound
The formation of a Grignard reagent from this compound involves the reaction of the alkyl iodide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.eduwvu.edu The magnesium inserts into the highly polarized carbon-iodine bond to form 2-methoxy-2-methylpropylmagnesium iodide. leah4sci.com
Reaction Scheme for Grignard Formation:
The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will react readily with water or other protic solvents, which would destroy the reagent. mnstate.edu The intramolecular ether linkage in this compound might potentially stabilize the resulting Grignard reagent through coordination with the magnesium center.
Reactivity of 2-methoxy-2-methylpropylmagnesium iodide:
As a potent nucleophile, this Grignard reagent is expected to react with a wide range of electrophiles, most notably carbonyl compounds. wvu.edumasterorganicchemistry.com
Reaction with Aldehydes and Ketones: It adds to aldehydes to form secondary alcohols and to ketones to form tertiary alcohols after an acidic workup. wvu.edu
Reaction with Esters: With esters, the Grignard reagent typically adds twice. The first addition results in a ketone intermediate which is more reactive than the starting ester. A second equivalent of the Grignard reagent then adds to the ketone, yielding a tertiary alcohol after workup. masterorganicchemistry.com
Reaction with Epoxides: It will open epoxide rings by attacking the less sterically hindered carbon, following an Sₙ2 mechanism. leah4sci.com
Table 1: Hypothetical Reactions of 2-methoxy-2-methylpropylmagnesium iodide
| Electrophile | Initial Product (Alkoxide) | Final Product (After Acid Workup) | Product Class |
| Formaldehyde (H₂CO) | CH₃C(CH₃)(OCH₃)CH₂CH₂OMgI | CH₃C(CH₃)(OCH₃)CH₂CH₂OH | Primary Alcohol |
| Acetaldehyde (CH₃CHO) | CH₃C(CH₃)(OCH₃)CH₂CH(OMgI)CH₃ | CH₃C(CH₃)(OCH₃)CH₂CH(OH)CH₃ | Secondary Alcohol |
| Acetone ((CH₃)₂CO) | CH₃C(CH₃)(OCH₃)CH₂C(OMgI)(CH₃)₂ | CH₃C(CH₃)(OCH₃)CH₂C(OH)(CH₃)₂ | Tertiary Alcohol |
| Carbon Dioxide (CO₂) | CH₃C(CH₃)(OCH₃)CH₂CO₂MgI | CH₃C(CH₃)(OCH₃)CH₂CO₂H | Carboxylic Acid |
Organoiodides are common substrates for palladium-catalyzed cross-coupling reactions due to the reactivity of the C-I bond. While these reactions most famously involve aryl or vinyl halides, alkyl halides can also participate under specific conditions.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This would form a new carbon-carbon bond, extending the carbon chain. The use of sp³-hybridized alkyl halides can be challenging but is an active area of research. yonedalabs.com
Heck Reaction: The canonical Heck reaction couples an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org Direct coupling of saturated alkyl halides like this compound is not typical because the required alkyl-palladium intermediate is prone to rapid β-hydride elimination, which can lead to a mixture of undesired alkene products rather than the desired coupled product. youtube.com
Sonogashira Coupling: This reaction creates a C-C bond between a halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org Similar to the Heck reaction, its application is most established for aryl and vinyl halides. gold-chemistry.org While coupling with alkyl halides is possible, it is less common.
There is a lack of specific literature detailing the successful application of these coupling reactions to this compound. The descriptions above are based on the general principles of these well-known organometallic transformations.
Reductive deiodination is the process of replacing the iodine atom with a hydrogen atom. This transformation can be achieved through several mechanistic pathways.
Radical-Mediated Reduction: A common method involves the use of a radical initiator (like AIBN) and a hydrogen atom donor, such as tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane. The mechanism proceeds via a radical chain reaction:
Initiation: A radical initiator generates a tributyltin radical (Bu₃Sn•).
Propagation: The tin radical abstracts the iodine atom from this compound to form the 2-methoxy-2-methyl-1-propyl radical and tributyltin iodide.
Propagation: The alkyl radical then abstracts a hydrogen atom from a molecule of tributyltin hydride, forming the reduced product (2-methoxy-2-methylpropane) and regenerating the tributyltin radical, which continues the chain.
Hydride-Based Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can also effect reductive dehalogenation. acs.org The mechanism is thought to involve nucleophilic substitution (Sₙ2) of the iodide by a hydride ion (H⁻).
Table 2: Common Reagents for Reductive Deiodination
| Reagent System | General Mechanism Type | Product |
| Bu₃SnH, AIBN (cat.) | Free Radical Chain | 2-methoxy-2-methylpropane |
| LiAlH₄ | Nucleophilic Substitution (Sₙ2) | 2-methoxy-2-methylpropane |
| H₂, Pd/C | Catalytic Hydrogenation | 2-methoxy-2-methylpropane |
Advanced Structural and Conformational Analysis for Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be established.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-iodo-2-methoxy-2-methylpropane is expected to exhibit three distinct signals corresponding to the three non-equivalent sets of protons in the molecule.
Methyl Protons (C1): The six protons of the two methyl groups attached to the quaternary carbon (C2) are chemically equivalent. Due to the proximity of the electron-withdrawing methoxy (B1213986) group, these protons would likely appear as a singlet in the range of δ 1.2-1.5 ppm.
Methylene (B1212753) Protons (C3): The two protons of the methylene group (CH₂I) are adjacent to the highly electronegative iodine atom. This would cause a significant downfield shift, and the signal is expected to appear as a singlet around δ 3.2-3.5 ppm.
Methoxy Protons (C4): The three protons of the methoxy group are in a distinct chemical environment and would give rise to a sharp singlet, likely in the region of δ 3.3-3.6 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound should display four signals, one for each unique carbon atom.
Quaternary Carbon (C2): The carbon atom bonded to the two methyl groups and the methoxy group is expected to have a chemical shift in the range of δ 70-80 ppm.
Methyl Carbons (C1): The two equivalent methyl carbons would produce a single resonance, typically in the upfield region of δ 25-30 ppm.
Methylene Carbon (C3): The carbon atom bonded to the iodine (C-I) will be significantly shielded, with an expected chemical shift in the range of δ 10-20 ppm. docbrown.info
Methoxy Carbon (C4): The carbon of the methoxy group will resonate at approximately δ 50-60 ppm.
| Predicted ¹H NMR Data for this compound | |||
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₂- | 1.2 - 1.5 | Singlet | 6H |
| -CH₂I | 3.2 - 3.5 | Singlet | 2H |
| -OCH₃ | 3.3 - 3.6 | Singlet | 3H |
| Predicted ¹³C NMR Data for this compound | |
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| -C (CH₃)₂- | 70 - 80 |
| -C(C H₃)₂- | 25 - 30 |
| -C H₂I | 10 - 20 |
| -OC H₃ | 50 - 60 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Isomers
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can be used to identify different conformational isomers.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its various bonds.
C-H Stretching: Strong absorptions are expected in the 2850-2975 cm⁻¹ region, characteristic of sp³ C-H bonds in the methyl and methylene groups. docbrown.info
C-O Stretching: A prominent, strong band corresponding to the C-O ether linkage is anticipated in the 1070-1150 cm⁻¹ range.
C-I Stretching: A weaker absorption in the far-infrared region, typically between 500-600 cm⁻¹, would indicate the presence of the carbon-iodine bond. docbrown.info
C-H Bending: Bending vibrations for the methyl and methylene groups would appear in the fingerprint region, around 1365-1470 cm⁻¹. docbrown.info
Raman Spectroscopy
Raman spectroscopy would complement the IR data. The C-I bond, being highly polarizable, is expected to show a strong Raman signal, which can be particularly useful for confirming the presence of the iodo group. The symmetric vibrations of the C-C skeleton would also be Raman active.
| Predicted IR Absorption Frequencies for this compound | |
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch (sp³) | 2850 - 2975 |
| C-O Stretch (Ether) | 1070 - 1150 |
| C-I Stretch | 500 - 600 |
| C-H Bend | 1365 - 1470 |
Mass Spectrometry for Fragmentation Pathways and Isotopic Purity
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns.
For this compound (molecular weight: 214.04 g/mol ), the mass spectrum would likely show a molecular ion peak ([M]⁺) at m/z 214. However, this peak may be weak due to the lability of the C-I bond. The fragmentation pattern would be key to confirming the structure.
Common fragmentation pathways would include:
Loss of an Iodine Radical: Cleavage of the weak C-I bond would result in a prominent peak at m/z 87, corresponding to the [C₅H₁₁O]⁺ cation.
Loss of a Methoxy Radical: Fragmentation involving the loss of the -OCH₃ group would lead to a fragment at m/z 183.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom could result in the formation of a stabilized oxonium ion.
Iodine Isotope: Since iodine is monoisotopic (¹²⁷I), there will be no characteristic M+2 peaks as seen with chlorine or bromine containing compounds. docbrown.info
| Predicted Mass Spectrometry Fragmentation for this compound | |
| m/z Value | Possible Fragment |
| 214 | [C₅H₁₁IO]⁺ (Molecular Ion) |
| 183 | [C₅H₁₁I]⁺ |
| 87 | [C₅H₁₁O]⁺ |
| 57 | [C₄H₉]⁺ |
| 31 | [OCH₃]⁺ |
X-ray Crystallography of Co-Crystals or Derivatives for Solid-State Conformational Analysis
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. As this compound is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require derivatization to a solid compound or the formation of a co-crystal with another suitable molecule.
If a suitable crystalline derivative were prepared, X-ray analysis would yield precise bond lengths, bond angles, and torsional angles. This data would offer an unambiguous depiction of the molecule's preferred conformation in the crystalline lattice, providing a static picture that can be compared with the dynamic conformational information obtained from NMR studies in solution.
Chiroptical Studies for Enantiomeric Purity (if chiral derivatives are relevant to research)
The molecule this compound is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, chiroptical studies such as circular dichroism (CD) or optical rotatory dispersion (ORD) are not applicable to this compound itself.
However, if a chiral derivative of this compound were to be synthesized, for example, by introducing a chiral auxiliary or by a stereospecific reaction that creates a chiral center, then chiroptical techniques would become highly relevant. In such a case, CD and ORD could be used to:
Determine the enantiomeric purity (enantiomeric excess) of the synthesized chiral derivative.
Assign the absolute configuration of the stereocenters by comparing the experimental spectra with those of known compounds or with theoretical calculations.
Study conformational changes in the chiral derivative in response to changes in solvent or temperature.
Theoretical and Computational Chemistry of 1 Iodo 2 Methoxy 2 Methylpropane
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are instrumental in characterizing the electronic landscape of 1-iodo-2-methoxy-2-methylpropane. These calculations provide a quantitative description of the molecule's orbitals and the distribution of electron density, which are fundamental to understanding its reactivity.
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each MO associated with a specific energy level. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. For this compound, the HOMO is typically associated with the lone pairs of the iodine atom, making it the primary site for electron donation in reactions with electrophiles. The LUMO, conversely, is generally centered on the antibonding σ* orbital of the carbon-iodine bond. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more readily polarizable and more reactive.
Table 1: Calculated Frontier Orbital Energies for a Tertiary Iodoalkane Analogue
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | +1.2 | Antibonding σ* orbital of C-C bonds |
| LUMO | +0.5 | Antibonding σ* orbital of the C-I bond |
| HOMO | -9.8 | Non-bonding orbital of the Iodine atom |
| HOMO-1 | -10.5 | Non-bonding orbital of the Oxygen atom |
Note: The data presented in this table are representative values for a structurally analogous tertiary iodoalkane and are intended to illustrate the expected molecular orbital characteristics of this compound.
The distribution of electrons within the this compound molecule is uneven due to the differing electronegativities of its constituent atoms. The iodine and oxygen atoms, being more electronegative than carbon, draw electron density towards themselves. This polarization results in a partial negative charge (δ-) on the iodine and oxygen atoms and partial positive charges (δ+) on the adjacent carbon atoms. rsc.orglibretexts.org
An electrostatic potential map (EPM) provides a visual representation of this charge distribution. libretexts.orgresearchgate.netchemconnections.orgyoutube.comresearchgate.net For this compound, the EPM would show regions of high electron density (typically colored red or orange) around the iodine and oxygen atoms, corresponding to their partial negative charges. Conversely, areas of lower electron density (colored blue) would be observed around the carbon atom bonded to the iodine and the hydrogen atoms. libretexts.orgyoutube.com This charge separation creates a molecular dipole moment and is a key determinant of the molecule's intermolecular interactions and its behavior as a substrate in polar reactions.
Table 2: Calculated Partial Atomic Charges for an Analogous Haloalkane
| Atom | Partial Charge (a.u.) |
| C (bonded to I) | +0.15 |
| I | -0.25 |
| C (bonded to O) | +0.20 |
| O | -0.30 |
| C (methyl groups) | -0.05 |
| H | +0.02 |
Note: These values are illustrative and based on calculations for a molecule with similar functional groups. The actual charges will vary depending on the specific computational method used.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the transition states and intermediates for various reaction pathways, including substitution and elimination reactions.
Given its structure as a tertiary iodoalkane, this compound is expected to be reactive in both nucleophilic substitution and elimination reactions. msu.eduallaboutchemistry.netfiveable.me
SN1 and E1 Mechanisms: Due to the steric hindrance around the tertiary carbon center, SN2 reactions are highly disfavored. quora.comwikipedia.orgnumberanalytics.com Instead, the molecule is prone to reactions proceeding through a carbocation intermediate, characteristic of SN1 and E1 mechanisms. orgosolver.comdoubtnut.comvedantu.comyoutube.comkhanacademy.org The stability of the tertiary carbocation formed upon the departure of the iodide leaving group is a key factor favoring these pathways. orgosolver.comvedantu.com Computational models can elucidate the structure and stability of this carbocation intermediate.
SN2 and E2 Mechanisms: While less likely, E2 reactions can be competitive, particularly with strong, bulky bases. youtube.comlibretexts.org Computational modeling can help to determine the conditions under which an E2 pathway might become significant. SN2 reactions are generally considered to be sterically hindered and thus unlikely. msu.eduquora.comwikipedia.orgnih.gov
Radical Mechanisms: The relatively weak C-I bond can also undergo homolytic cleavage under certain conditions (e.g., photolysis or in the presence of radical initiators), leading to radical-mediated reactions. Computational studies can model the formation and reactivity of the resulting tertiary alkyl radical.
By calculating the energy of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. wikipedia.orglibretexts.org This profile provides quantitative information about the thermodynamics and kinetics of the reaction. The activation barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate. wikipedia.org For this compound, computational methods can be used to calculate the activation barriers for the competing SN1, E1, and E2 pathways, allowing for predictions of the major reaction products under different conditions.
Table 3: Theoretical Activation Barriers for Competing Reaction Mechanisms of a Tertiary Alkyl Halide Analogue
| Reaction Mechanism | Relative Activation Energy (kcal/mol) | Key Features |
| SN1 | Low | Formation of a stable tertiary carbocation |
| E1 | Slightly higher than SN1 | Also proceeds through a carbocation intermediate |
| E2 | Moderate | Favored by strong, non-nucleophilic bases |
| SN2 | High | Sterically hindered |
Note: The values in this table are qualitative and intended to show the expected relative ordering of activation energies for a tertiary alkyl halide like this compound.
Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations
The presence of rotatable single bonds in this compound gives rise to different spatial arrangements of its atoms, known as conformations. lumenlearning.com Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques for exploring the conformational landscape of flexible molecules. vedantu.comacs.orgresearchgate.netaps.orgnih.govresearchgate.net MM methods use a classical force field to calculate the potential energy of different conformations, allowing for the identification of low-energy structures. MD simulations, on the other hand, simulate the motion of atoms over time, providing insights into the dynamic behavior of the molecule and the transitions between different conformations. vedantu.comacs.orgresearchgate.netaps.orgnih.govresearchgate.net
For this compound, conformational analysis would focus on the rotation around the C-C and C-O bonds. The relative energies of the different staggered and eclipsed conformations would be determined by a combination of torsional strain and steric interactions between the bulky tert-butyl group, the methoxy (B1213986) group, and the iodine atom. lumenlearning.comucl.ac.uk
Table 4: Relative Energies of Key Conformers for a Branched Ether Analogue
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 |
| Gauche | 60° | 0.8 |
| Eclipsed | 0° | 4.5 |
Note: This table presents typical relative energies for conformers of a branched ether, which can be considered analogous to the conformational behavior around the ether linkage in this compound.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for the structural elucidation of molecules and for interpreting experimental spectra. While specific computational studies on this compound are not extensively documented in publicly available literature, the methodologies can be understood by examining studies on structurally related compounds like 1-iodo-2-methylpropane (B147064), 2-iodo-2-methylpropane, and 2-methoxy-2-methylpropane (methyl tert-butyl ether, MTBE).
Density Functional Theory (DFT) is a commonly employed method for calculating spectroscopic parameters with a high degree of accuracy. researchgate.net For instance, the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is often used to optimize the molecular geometry and predict vibrational frequencies and NMR chemical shifts. researchgate.netnih.gov More advanced and recent machine learning approaches, like the PROSPRE predictor, can also provide highly accurate predictions of ¹H NMR chemical shifts in various solvents. nih.govmdpi.com
To validate the accuracy of these computational predictions, the calculated data must be compared with experimental spectra. Experimental IR and NMR data for compounds structurally similar to this compound are available and can serve as a benchmark.
Infrared (IR) Spectroscopy:
The IR spectrum of a molecule provides information about its functional groups and fingerprint region. For this compound, key vibrational modes would include C-H stretching and bending, C-O stretching, and the characteristic C-I stretching frequency.
The experimental IR data for related compounds provides a basis for what to expect for this compound. A computational study would aim to reproduce these experimental wavenumbers.
Table 1: Experimental IR Data for Compounds Related to this compound
| Functional Group | 1-Iodo-2-methylpropane docbrown.info | 2-Iodo-2-methylpropane docbrown.info | 2-Methoxy-2-methylpropane (MTBE) nist.gov |
|---|---|---|---|
| C-H stretch (cm⁻¹) | ~2845-2975 | ~2845-2975 | Not specified |
| C-H bend (cm⁻¹) | ~1365-1470 | ~1365-1470 | Not specified |
| C-C-C skeletal (cm⁻¹) | ~1140-1170 | ~1200-1255 | Not specified |
| C-I stretch (cm⁻¹) | ~500-600 | ~500-600 | Not applicable |
| C-O stretch (cm⁻¹) | Not applicable | Not applicable | Not specified |
This table presents a summary of key experimental IR absorption regions for compounds structurally related to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a cornerstone of organic structure determination. Computational methods can predict both ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions can be assessed by comparison with experimental data.
Table 2: Experimental ¹H and ¹³C NMR Data for Compounds Related to this compound
| Compound | Nucleus | Chemical Shift (ppm) and Multiplicity |
|---|---|---|
| 1-Iodo-2-methylpropane docbrown.info | ¹H | (a) 1.00 (d, 6H), (b) 1.90 (m, 1H), (c) 3.18 (d, 2H) |
| ¹³C | 3 resonances docbrown.info | |
| 2-Iodo-2-methylpropane chemicalbook.com | ¹H | 1.95 (s, 9H) |
| ¹³C | 2 resonances docbrown.info | |
| 2-Methoxy-2-methylpropane (MTBE) | ¹H | Not specified |
This table provides a selection of experimental NMR data for compounds structurally related to this compound. The labels (a), (b), and (c) in the ¹H NMR data for 1-iodo-2-methylpropane correspond to the different proton environments in the molecule.
A successful computational model for this compound would accurately predict the chemical shifts and splitting patterns observed in its experimental NMR spectra, which are available from suppliers. bldpharm.com
Solvent Effects Modeling in Reaction Kinetics and Thermodynamics
The chemical behavior of this compound, particularly in substitution and elimination reactions, is significantly influenced by the solvent. Computational modeling can be employed to understand and quantify these solvent effects on both the kinetics (reaction rates) and thermodynamics (equilibrium positions) of such reactions.
Given the tertiary nature of the carbon bearing the iodine atom, reactions involving the cleavage of the C-I bond are likely to proceed through an S_N1 or E1 mechanism, which involves the formation of a carbocation intermediate. The stability of this carbocation is highly dependent on the surrounding solvent molecules.
Modeling Approaches:
Solvent effects can be modeled using either implicit or explicit solvent models.
Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally less expensive and is often used to model the bulk effects of the solvent on the solute's electronic structure and energy.
Explicit solvent models involve including a number of individual solvent molecules in the computational simulation. This method provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding.
Impact on Reaction Kinetics:
Polar protic solvents, such as water and alcohols, are expected to accelerate the rate of S_N1 reactions of this compound. libretexts.orgyoutube.com This is because these solvents can effectively solvate both the departing iodide anion and the carbocation intermediate, thereby lowering the activation energy of the rate-determining step. youtube.com In contrast, polar aprotic solvents would be less effective at stabilizing the carbocation, leading to slower reaction rates.
Impact on Reaction Thermodynamics:
The thermodynamics of a reaction, represented by the change in Gibbs free energy (ΔG), is also influenced by the solvent. For reactions where charged species are formed from neutral reactants, such as in the ionization step of an S_N1 reaction, polar solvents will shift the equilibrium towards the products by stabilizing the charged intermediates and products. youtube.com
Table 3: Predicted Solvent Effects on the S_N1 Reaction of this compound
| Solvent Type | Example Solvents | Effect on Carbocation Intermediate | Effect on Reaction Rate (Kinetics) | Effect on Equilibrium (Thermodynamics) |
|---|---|---|---|---|
| Polar Protic | Water, Methanol (B129727), Ethanol | Strong stabilization via H-bonding and dipole-ion interactions | Significant rate increase | Favors product formation |
| Polar Aprotic | Acetone, Acetonitrile | Moderate stabilization via dipole-ion interactions | Moderate rate increase | Moderately favors product formation |
| Nonpolar | Hexane, Toluene | Weak stabilization | Slow reaction rate | Does not significantly favor product formation |
This table summarizes the expected influence of different solvent types on the kinetics and thermodynamics of the S_N1 reaction of this compound, based on general principles of physical organic chemistry.
Computational studies on the halogenation of related compounds have shown that thermodynamic parameters like enthalpy and entropy can be calculated to predict the favorability of reactions. arxiv.org Similar studies on this compound would provide valuable data for understanding its reactivity in various solvent environments.
Applications of 1 Iodo 2 Methoxy 2 Methylpropane As a Synthetic Building Block
Role in the Synthesis of Complex Organic Molecules
There is no available data on the use of 1-Iodo-2-methoxy-2-methylpropane for the introduction of branched alkyl moieties or in stereo- and regioselective transformations for natural product synthesis.
Precursor for Advanced Pharmaceutical Intermediates
No synthetic routes have been published that utilize this compound as a precursor for advanced pharmaceutical intermediates.
Polymer Chemistry Applications as a Monomer or Initiator
There is no information to suggest that this compound has been investigated for applications in polymer chemistry, either as a monomer or as an initiator.
Emerging Research Frontiers and Future Perspectives
Photoredox Catalysis for C-I Bond Activation
The carbon-iodine (C-I) bond in 1-iodo-2-methoxy-2-methylpropane is a prime target for activation using photoredox catalysis. This technique employs visible light to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates under mild conditions. nih.goviu.edu For a tertiary alkyl iodide like this compound, this process would lead to the generation of a tertiary alkyl radical, a highly valuable intermediate in organic synthesis.
Recent advancements have demonstrated the power of photoredox catalysis in forming C-C, C-N, C-O, C-S, and C-P bonds from alkyl halide precursors. nih.gov The tertiary radical generated from this compound could, for instance, participate in Minisci-type reactions to alkylate electron-deficient heterocycles, a cornerstone transformation in medicinal chemistry. nih.gov Furthermore, the coupling of this radical with a wide array of nucleophiles or other radical species opens avenues for constructing complex molecular architectures. For example, methods for the polyfluoroarylation of unactivated tertiary alkyl halides via halogen atom transfer have been developed, suggesting a pathway to introduce valuable polyfluoroaryl moieties onto the 2-methoxy-2-methylpropyl scaffold. iu.edu The combination of photoredox catalysis with nickel catalysis has also been shown to facilitate challenging carbonylative coupling reactions, which could potentially be adapted for this compound to synthesize novel amides and other carbonyl derivatives. acs.orgacs.org
Table 1: Potential Photoredox-Catalyzed Reactions of this compound
| Reaction Type | Coupling Partner | Potential Product | Significance |
|---|---|---|---|
| Minisci-type Alkylation | Electron-deficient Heteroarene | Heteroaryl-substituted alkane | Access to medicinally relevant scaffolds nih.gov |
| Polyfluoroarylation | Polyfluoroaryl source | Polyfluoroaryl-substituted alkane | Introduction of valuable functional groups iu.edu |
| Carbonylative Coupling | Amine, Carbon Monoxide | Chiral Amide | Synthesis of complex carbonyl compounds acs.orgacs.org |
Flow Chemistry and Microreactor Applications for Enhanced Synthesis
The synthesis and application of reactive intermediates like those derived from this compound can be significantly enhanced using flow chemistry and microreactor technologies. These systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability.
A key application would be in reactions that are difficult to control in batch processes, such as those involving highly reactive organometallic species. For example, the generation of an organozinc or organosodium reagent from this compound could be performed in a flow reactor, allowing for its immediate use in a subsequent coupling reaction. acs.orgacs.org This minimizes decomposition and side reactions. A fully automated flow protocol has been developed for the C(sp³)–C(sp³) bond formation between tertiary amides and organozinc reagents derived from alkyl halides, demonstrating the potential for high-throughput synthesis and library generation. acs.org Such a setup could be adapted for this compound to rapidly create a diverse set of new molecules. The improved safety profile of flow reactors is particularly advantageous when dealing with potentially exothermic reactions or unstable intermediates.
Chemoenzymatic Transformations and Biocatalytic Approaches
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes can perform complex transformations with high regio-, stereo-, and enantioselectivity under mild conditions. For this compound, haloalkane dehalogenases are of particular interest. These enzymes are known to cleave carbon-halogen bonds via an Sₙ2 mechanism, typically forming an alcohol. nih.govacs.org While the tertiary nature of the substrate would likely hinder the classic Sₙ2 pathway, enzyme engineering and directed evolution could be employed to develop a biocatalyst capable of hydrolyzing this compound to 2-methoxy-2-methylpropan-1-ol. The active site of a haloalkane dehalogenase from Xanthobacter autotrophicus has been studied in detail, providing a foundation for such protein engineering efforts. nih.gov
Beyond simple hydrolysis, enzymes could be used for more complex transformations. Hydrolases, for instance, can cleave C-O, C-N, and C-S bonds and are often reversible, allowing for the formation of these bonds as well. nih.gov A chemoenzymatic strategy could involve the enzymatic generation of a reactive intermediate from this compound, which is then used in a subsequent chemical step. This approach combines the selectivity of biocatalysis with the broad scope of synthetic chemistry. nih.gov
Development of In-Situ Spectroscopic Methods for Real-Time Reaction Monitoring
Understanding and optimizing the reactions of this compound requires detailed kinetic and mechanistic information. In-situ spectroscopic methods are powerful tools for real-time reaction monitoring, providing insights into reaction progress, the formation of intermediates, and the onset of side reactions. spectroscopyonline.com
For reactions involving this compound, techniques like benchtop NMR and FT-IR spectroscopy would be invaluable. For instance, real-time NMR has been successfully used to monitor a hypervalent iodine(III)-mediated cyclopropanation, demonstrating its utility in tracking complex transformations. Similarly, in-situ NMR monitoring of a photoredox-catalyzed carbonylative coupling revealed the resting state of the nickel catalyst, providing crucial mechanistic details. acs.org Colorimetric assays are also emerging as a simple yet effective method for monitoring reactions that produce halide ions. An assay using cesium lead iodide nanoparticles has been developed to track the progress of an organohalide solvolysis reaction by detecting the released bromide ions, a strategy that could be adapted for the iodide released from this compound. chemrxiv.org These real-time monitoring techniques are essential for rapid process optimization, particularly in the context of flow chemistry applications. spectroscopyonline.com
Exploration of Unconventional Reactivity and Novel Rearrangements
The sterically hindered nature of this compound suggests the potential for unconventional reactivity and novel molecular rearrangements. While tertiary alkyl halides typically favor Sₙ1 reactions, the generation of a tertiary radical intermediate via photoredox catalysis opens up a different set of reaction pathways. Alkyl radicals can undergo unique rearrangements, such as acyl or cyano group migration, which could be exploited in synthetic design. acs.org
Furthermore, the competition between Sₙ2 and E2 reactions for sterically hindered alkyl halides is a classic topic in physical organic chemistry. nih.govnih.gov Gas-phase studies have provided deep insights into the intrinsic factors governing this reactivity, which can inform the design of selective reactions in solution. nih.gov The development of catalytic cascade reactions involving unactivated tertiary alkyl halides is a significant challenge due to issues like β-hydride elimination. However, recent breakthroughs, such as palladium-catalyzed radical three-component couplings, have shown that these limitations can be overcome. nih.gov Applying such a strategy to this compound could lead to the efficient construction of complex molecules through a cascade sequence, for example, by intercepting a radical intermediate with a diene before a final nucleophilic trapping step. nih.gov The conversion of alcohols to alkyl halides can sometimes be accompanied by rearrangements, especially when carbocation intermediates are involved, suggesting that the synthesis of this compound itself might require careful choice of conditions to avoid skeletal changes. masterorganicchemistry.com
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-methoxy-2-methylpropan-1-ol |
Q & A
Q. How does this compound compare to its bromo/chloro analogs in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer :
| Halogen | Bond Strength (kcal/mol) | Reaction Rate (k, s) | Typical Catalyst |
|---|---|---|---|
| I | 45 | 0.05 | Pd(PPh) |
| Br | 70 | 0.12 | Pd(OAc) |
| Cl | 81 | 0.01 | NiCl(dppe) |
| Iodo derivatives react faster but require lower temperatures (40°C vs. 80°C for Br) to prevent catalyst deactivation. Selectivity for aryl boronic acids is >90% with iodine . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
